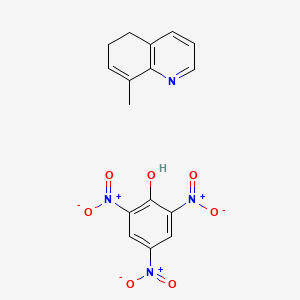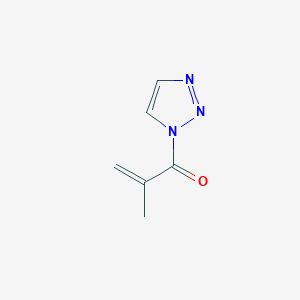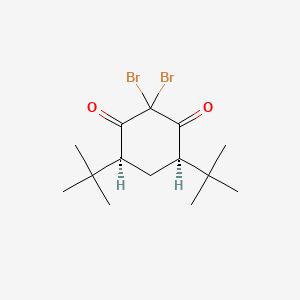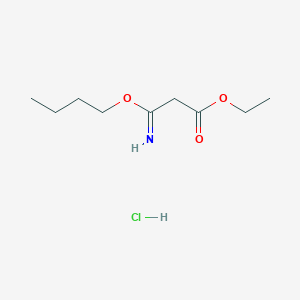
Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is a complex organic compound characterized by the presence of two benzoic acid moieties linked through a 1,4-piperazinediyl bridge with two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- typically involves the reaction of benzoic acid derivatives with piperazine derivatives under controlled conditions. One common method includes the use of benzoic acid and 1,4-piperazinedione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Dioxopiperazine derivatives: Compounds with similar dioxopiperazine cores but different side chains.
Uniqueness
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is unique due to its dual benzoic acid moieties linked through a dioxopiperazine bridge, which imparts distinct chemical and biological properties compared to its simpler analogs .
Propriétés
Numéro CAS |
61193-62-2 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-[4-(2-carboxyphenyl)-2,5-dioxopiperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15-10-20(14-8-4-2-6-12(14)18(25)26)16(22)9-19(15)13-7-3-1-5-11(13)17(23)24/h1-8H,9-10H2,(H,23,24)(H,25,26) |
Clé InChI |
NZTQHLKSNYTSOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
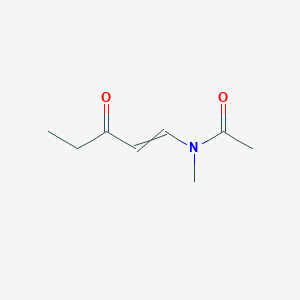
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
